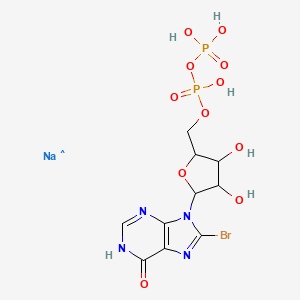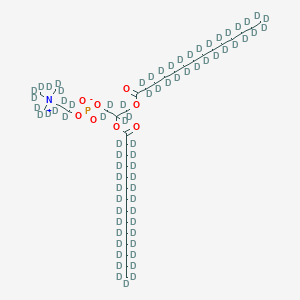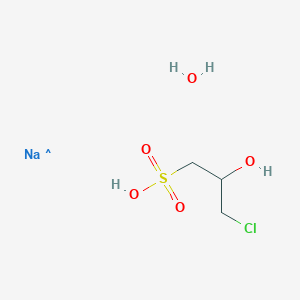
5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the 5’-position, an azido group at the 3’-position, and a palmitoyl group at the N2 position of the guanosine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using acetyl groups.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst.
Palmitoylation: The N2 position is palmitoylated using palmitoyl chloride in the presence of a base such as pyridine.
Deprotection: The acetyl groups are removed to yield the final compound
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine can undergo various chemical reactions, including:
Substitution reactions: The azido group can be replaced by other nucleophiles.
Reduction reactions: The azido group can be reduced to an amine.
Hydrolysis: The acetyl and palmitoyl groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for introducing the azido group.
Palmitoyl chloride: Used for palmitoylation.
Catalysts: Such as pyridine for palmitoylation and other bases for deprotection
Major Products
Amine derivatives: Formed by reduction of the azido group.
Deprotected nucleosides: Formed by hydrolysis of the acetyl and palmitoyl groups
Wissenschaftliche Forschungsanwendungen
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with nucleic acids.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Utilized in the development of novel materials and chemical processes .
Wirkmechanismus
The mechanism of action of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, while the palmitoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyguanosine: Lacks the acetyl, azido, and palmitoyl groups.
3’-Azido-2’,3’-dideoxyguanosine: Lacks the acetyl and palmitoyl groups.
N2-Palmitoyl-2’,3’-dideoxyguanosine: Lacks the acetyl and azido groups
Uniqueness
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azido group allows for click chemistry applications, while the palmitoyl group enhances lipophilicity, making it more suitable for interactions with lipid membranes .
Eigenschaften
Molekularformel |
C28H44N8O5 |
|---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
[3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39) |
InChI-Schlüssel |
HCVWCSAQPGDGMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)







![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)





